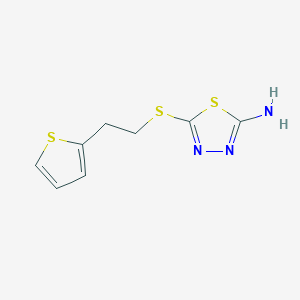
5-((2-(Thiophen-2-yl)ethyl)thio)-1,3,4-thiadiazol-2-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-((2-(Thiophen-2-yl)ethyl)thio)-1,3,4-thiadiazol-2-amine is a heterocyclic compound that contains both thiophene and thiadiazole rings
Preparation Methods
The synthesis of 5-((2-(Thiophen-2-yl)ethyl)thio)-1,3,4-thiadiazol-2-amine typically involves the condensation of thiophene derivatives with thiadiazole precursors. One common method involves the reaction of 2-(thiophen-2-yl)ethylamine with thiocarbonyl compounds under specific conditions to form the desired thiadiazole ring . Industrial production methods may involve similar synthetic routes but optimized for large-scale production, including the use of continuous flow reactors and automated synthesis systems to ensure high yield and purity.
Chemical Reactions Analysis
5-((2-(Thiophen-2-yl)ethyl)thio)-1,3,4-thiadiazol-2-amine can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of corresponding amines or thiols.
Substitution: Nucleophilic substitution reactions can occur at the thiadiazole ring, where halogenated derivatives can be formed using halogenating agents like N-bromosuccinimide.
Cyclization: Under certain conditions, the compound can undergo cyclization reactions to form more complex heterocyclic structures.
Scientific Research Applications
5-((2-(Thiophen-2-yl)ethyl)thio)-1,3,4-thiadiazol-2-amine has been studied for various scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound exhibits potential antimicrobial and anticancer activities, making it a candidate for drug development.
Medicine: It has been explored for its anti-inflammatory and analgesic properties.
Industry: The compound is used in the development of organic semiconductors and corrosion inhibitors.
Mechanism of Action
The mechanism of action of 5-((2-(Thiophen-2-yl)ethyl)thio)-1,3,4-thiadiazol-2-amine involves its interaction with specific molecular targets and pathways. For instance, its antimicrobial activity may be attributed to its ability to disrupt bacterial cell membranes or inhibit key enzymes involved in bacterial metabolism. Its anticancer activity could be related to its ability to induce apoptosis in cancer cells by targeting specific signaling pathways .
Comparison with Similar Compounds
Similar compounds to 5-((2-(Thiophen-2-yl)ethyl)thio)-1,3,4-thiadiazol-2-amine include other thiophene and thiadiazole derivatives. For example:
Thiophene derivatives: Compounds like 2-aminothiophene and 2-thiophenecarboxylic acid exhibit similar biological activities.
Thiadiazole derivatives: Compounds such as 2-amino-1,3,4-thiadiazole and 2-mercapto-1,3,4-thiadiazole are known for their antimicrobial and anticancer properties.
The uniqueness of this compound lies in its combined thiophene and thiadiazole structure, which may confer enhanced biological activities and broader applications compared to its individual components.
Properties
Molecular Formula |
C8H9N3S3 |
|---|---|
Molecular Weight |
243.4 g/mol |
IUPAC Name |
5-(2-thiophen-2-ylethylsulfanyl)-1,3,4-thiadiazol-2-amine |
InChI |
InChI=1S/C8H9N3S3/c9-7-10-11-8(14-7)13-5-3-6-2-1-4-12-6/h1-2,4H,3,5H2,(H2,9,10) |
InChI Key |
XZZLSFKHQDHCOU-UHFFFAOYSA-N |
Canonical SMILES |
C1=CSC(=C1)CCSC2=NN=C(S2)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


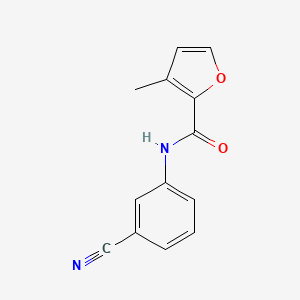
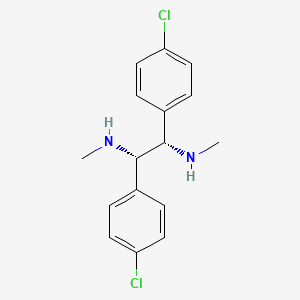
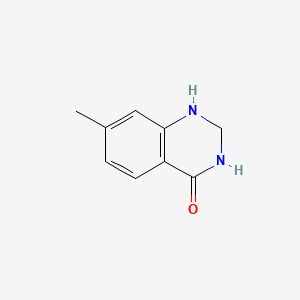
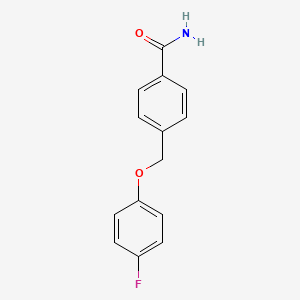
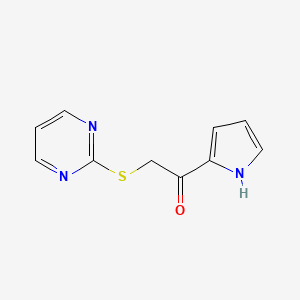
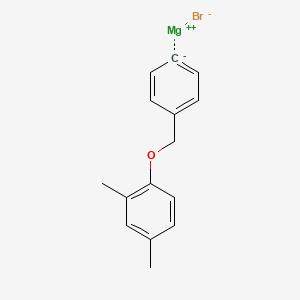
![(5AR,10bS)-9-nitro-2-phenyl-5a,10b-dihydro-4H,6H-indeno[2,1-b][1,2,4]triazolo[4,3-d][1,4]oxazin-2-ium](/img/structure/B14894766.png)
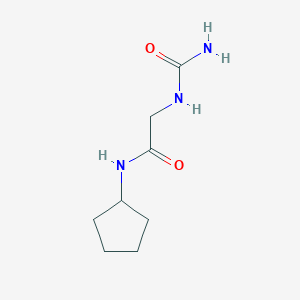
![8-Bromo-5-chloro-[1,2,4]triazolo[4,3-a]quinazoline](/img/structure/B14894775.png)
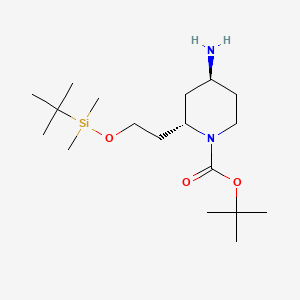

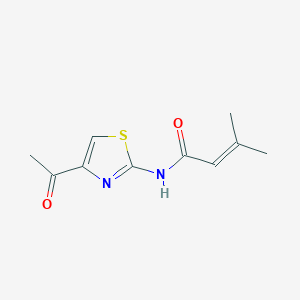
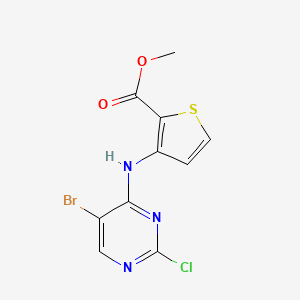
![2-(((3-Methyl-5-oxo-5h-thiazolo[3,2-a]pyrimidin-7-yl)methyl)thio)propanoic acid](/img/structure/B14894805.png)
